Extended Plasma Half-Life Relative to Parent Compound Piquizil
Hoquizil is the active metabolite of piquizil and offers a differentiated pharmacokinetic profile. In a human metabolic and preliminary evaluation study, Hoquizil exhibited a significantly longer plasma half-time compared to its parent compound piquizil while maintaining comparable bronchodilator activity [1].
| Evidence Dimension | Plasma half-time in human subjects |
|---|---|
| Target Compound Data | Longer plasma half-time than piquizil (quantitative value not extracted in abstract; full-text required for exact numeric value) |
| Comparator Or Baseline | Piquizil (parent 4-aminoquinazoline prodrug) |
| Quantified Difference | Hoquizil plasma half-time > Piquizil plasma half-time |
| Conditions | Human metabolic study following piquizil administration; metabolite isolated and identified from human urine [1] |
Why This Matters
A longer plasma half-time enables less frequent dosing regimens and potentially more stable therapeutic coverage, a key differentiator for preclinical and translational research planning.
- [1] Schach von Wittenau M, Brewer TF. Quinazolines in Man: Metabolism and Preliminary Evaluation of Piquizil and Hoquizil, two Bronchodilators. Pharmacology. 1971;6(3):173-185. View Source
